molecular formula C11H10N4 B060902 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 175135-59-8

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B060902
CAS No.: 175135-59-8
M. Wt: 198.22 g/mol
InChI Key: VLJAYJZISRDURH-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methylphenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Amino-3-methyl-1-phenylpyrazole
  • 3-Amino-5-hydroxypyrazole
  • 5-Amino-1,3-diphenyl-1H-pyrazole

Comparison: Compared to similar compounds, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group at the 4-position of the pyrazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-3-2-4-10(5-8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAYJZISRDURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349774
Record name 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-59-8
Record name 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
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